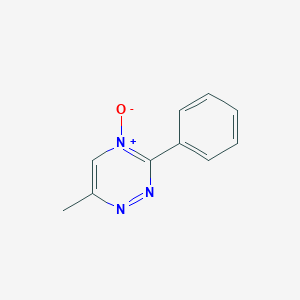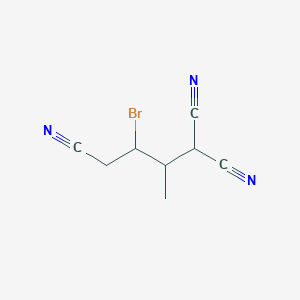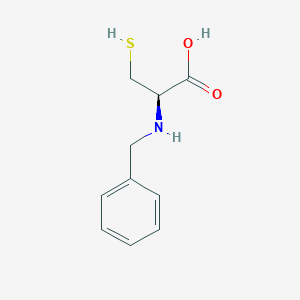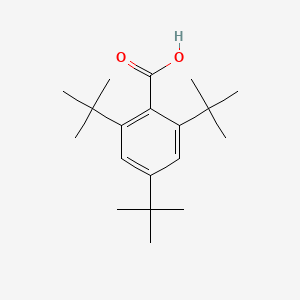![molecular formula C10H11NO3S B14486458 Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate CAS No. 65566-23-6](/img/structure/B14486458.png)
Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate is a chemical compound known for its unique structure, which includes a pyridine ring and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate typically involves the reaction of pyridine-2-thiol with methyl 4-chloro-4-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure.
Industry: Utilized in the synthesis of various fine chemicals and intermediates.
Mécanisme D'action
The mechanism of action of Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The pyridine ring can interact with various enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-oxo-4-[(pyridin-3-yl)sulfanyl]butanoate
- Methyl 4-oxo-4-[(pyridin-4-yl)sulfanyl]butanoate
- Ethyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate
Uniqueness
Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate is unique due to the position of the pyridine ring and the specific functional groups attached to it. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
65566-23-6 |
|---|---|
Formule moléculaire |
C10H11NO3S |
Poids moléculaire |
225.27 g/mol |
Nom IUPAC |
methyl 4-oxo-4-pyridin-2-ylsulfanylbutanoate |
InChI |
InChI=1S/C10H11NO3S/c1-14-9(12)5-6-10(13)15-8-4-2-3-7-11-8/h2-4,7H,5-6H2,1H3 |
Clé InChI |
DEFRLBZBCJPBDO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC(=O)SC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


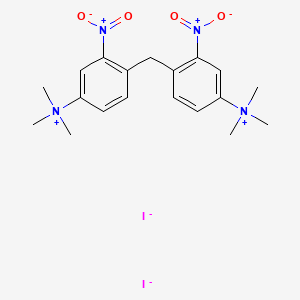


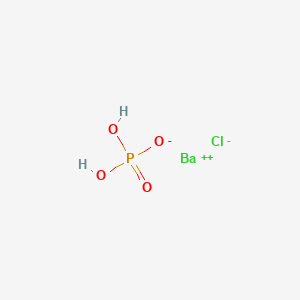
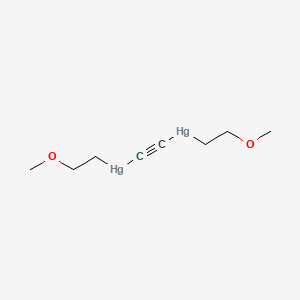
![4,5-Dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole](/img/structure/B14486419.png)


